Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane (CAS 931-49-7) is a cyclohexane derivative featuring an ethynyl functional group, making it a valuable intermediate in organic synthesis. Its structure combines the stability of a cyclohexane ring with the reactivity of an alkyne, enabling applications in cross-coupling reactions, polymerization, and pharmaceutical research. The compound's rigid cyclohexyl backbone enhances steric control in catalytic processes, while the terminal alkyne allows for selective functionalization. Ethynylcyclohexane is commonly utilized in the preparation of advanced materials, ligands, and bioactive molecules. Its high purity and consistent performance make it suitable for precision chemical synthesis and industrial-scale applications.
Ethynylcyclohexane structure
Ethynylcyclohexane structure
Product Name:Ethynylcyclohexane
CAS No:931-48-6
MF:C8H12
MW:108.180882453918
MDL:MFCD00001513
CID:804303
PubChem ID:70263
Update Time:2025-06-07

Ethynylcyclohexane Chemical and Physical Properties

Names and Identifiers

    • Ethynylcyclohexane
    • Cyclohexane, ethynyl-
    • Cyclohexylacetylene
    • Ethynylcyclohexane (ACI)
    • 1-Cyclohexylethyne
    • Cyclohexylethyne
    • Ethyne, cyclohexyl-
    • NS00039526
    • CYCLOHEXYL ACETYLENE
    • Cyclohexylacetylene, 98%
    • C8H12
    • F16297
    • EINECS 213-236-6
    • 931-48-6
    • DTXSID30239265
    • EN300-192818
    • MFCD00001513
    • AKOS015888167
    • ethynyl-cyclohexane
    • AS-47825
    • DB-004024
    • Z1255457380
    • CS-W022720
    • Prothizinic acid; Protizinic acid
    • MDL: MFCD00001513
    • Inchi: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
    • InChI Key: SSDZYLQUYMOSAK-UHFFFAOYSA-N
    • SMILES: C#CC1CCCCC1

Computed Properties

  • Exact Mass: 108.09400
  • Monoisotopic Mass: 108.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 98.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 0.828 g/mL at 25 °C(lit.)
  • Boiling Point: 130-132 °C(lit.)
  • Flash Point: Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
  • Refractive Index: n20/D 1.4540(lit.)
  • Water Partition Coefficient: Immiscible with water.
  • PSA: 0.00000
  • LogP: 2.19990
  • Solubility: Not determined

Ethynylcyclohexane Security Information

  • Symbol: GHS02
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 3295BF 3 / PGII
  • WGK Germany:3
  • Hazard Category Code: 11
  • Safety Instruction: 16
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: F
  • HazardClass:3.1
  • PackingGroup:II
  • Storage Condition:Flammable area

Ethynylcyclohexane Customs Data

  • HS CODE:2902199090
  • Customs Data:

    China Customs Code:

    2902199090

    Overview:

    2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Ethynylcyclohexane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53418-5g
Cyclohexylacetylene, 98%
931-48-6 98%
5g
¥1635.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53418-25g
Cyclohexylacetylene, 98%
931-48-6 98%
25g
¥11683.00 2023-04-13
TRC
E939213-100mg
Ethynylcyclohexane
931-48-6
100mg
$ 50.00 2022-06-05
TRC
E939213-500mg
Ethynylcyclohexane
931-48-6
500mg
$ 95.00 2022-06-05
TRC
E939213-1g
Ethynylcyclohexane
931-48-6
1g
$ 160.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227495-250mg
Ethynylcyclohexane
931-48-6 98%
250mg
¥74.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227495-1g
Ethynylcyclohexane
931-48-6 98%
1g
¥199.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227495-5g
Ethynylcyclohexane
931-48-6 98%
5g
¥900.0 2024-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
129216-1G
Ethynylcyclohexane
931-48-6
1g
¥596.21 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
129216-5G
Ethynylcyclohexane
931-48-6
5g
¥1444.69 2023-12-10

Ethynylcyclohexane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

Production Method 2

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
Reference
Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene
Kunishima, Munetaka; Hioki, Kazuhito; Ohara, Takashi; Tani, Shohei, Journal of the Chemical Society, 1992, (3), 219-20

Production Method 3

Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ;  18 h, -10 °C; 1 - 2 h, rt
Reference
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

Production Method 4

Reaction Conditions
Reference
Convenient two-step conversion of acid chlorides to terminal alkynes
Aitken, R. Alan; Seth, Shirley, Synlett, 1990, (4),

Production Method 5

Reaction Conditions
Reference
Product class 8: linear alkynes: synthesis by elimination
Sankararaman, S., Science of Synthesis, 2008, 43, 435-467

Production Method 6

Reaction Conditions
1.1 -
1.2 Catalysts: Iodine
Reference
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 7

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  15 min
Reference
The synthesis and reactions of alkynylboranes and "ate" complexes
Sinclair, James Angus, 1976, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Production Method 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 80 °C
Reference
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; Dhudshia, Bhartesh; Mills, Ryan; Thadani, Avinash N., Tetrahedron Letters, 2008, 49(48), 6794-6796

Production Method 11

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

Production Method 12

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Production Method 13

Reaction Conditions
Reference
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

Production Method 14

Reaction Conditions
Reference
Reaction of cyclohexylacetylene with lower saturated monobasic acids
Bol'shukhin, A. I.; Egorov, A. G., Zhurnal Obshchei Khimii, 1957, 27, 1185-7

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water ,  Cuprous chloride Solvents: Dimethylformamide ;  12 h, 120 °C
Reference
Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source
Gao, Lei; Li, Zheng, Organic Chemistry Frontiers, 2020, 7(4), 702-708

Production Method 16

Reaction Conditions
1.1 -
1.2 Reagents: Iodine
Reference
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D.; Arrington, Kenneth L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

Production Method 17

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis
Liu, Wenfeng; Ke, Yang; Liu, Chuhan; Kong, Wangqing, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940

Production Method 18

Reaction Conditions
Reference
Synthesis of linear alkynes by rearrangement
Krueger, A., Science of Synthesis, 2008, 43, 469-554

Production Method 19

Reaction Conditions
Reference
Product subclass 39: tetraaryl- and tetraalkylborates and related organometallic compounds
Kaufmann, D. E.; Koester, M., Science of Synthesis, 2004, 6, 1217-1233

Production Method 20

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
Reference
Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Negishi, Ei-ichi; King, Anthony O.; Tour, James M., Organic Syntheses, 1986, 64, 44-9

Ethynylcyclohexane Raw materials

Ethynylcyclohexane Preparation Products

Ethynylcyclohexane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:931-48-6)Ethynylcyclohexane
Order Number:A1211714
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):441.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane
A1211714
Purity:99%
Quantity:25g
Price ($):441.0
Email